Enbucrilate

Descripción

This compound is under investigation in clinical trial NCT02468206 (Secondary Prophylaxis of Gastric Variceal Bleed).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

Butyl cyanoacrylate is a chemical compound of cyanide. It is the main component of medical cyanoacrylate glues, which are used as adhesives for lacerations of the skin, and in the treatment of bleeding from vascular structures. (L595)

A tissue adhesive that is applied as a monomer to moist tissue and polymerizes to form a bond. It is slowly biodegradable and used in all kinds of surgery, including dental.

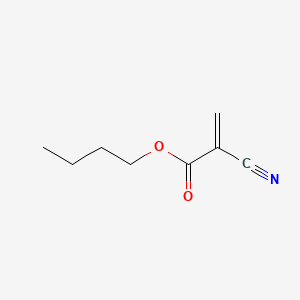

Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJFUHOGVZWXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent) | |

| Record name | Poly(butyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5064417 | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6606-65-1, 25154-80-7 | |

| Record name | Butyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enbucrilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 2-cyano-, butyl ester, polymers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enbucrilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enbucrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENBUCRILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CEP82QNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enbucrilate: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl ester of 2-cyano-2-propenoic acid, is a prominent member of the cyanoacrylate family of adhesives.[1] Known for its rapid polymerization in the presence of moisture, it has found extensive application in the medical field as a tissue adhesive for wound closure and as a hemostatic agent.[1][2] Its utility also extends to interventional radiology for the embolization of blood vessels. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, polymerization mechanism, and biological characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development and medical device innovation.

Chemical Identity and Structure

This compound, also known by its IUPAC name butyl 2-cyanoprop-2-enoate and its common name n-butyl cyanoacrylate (n-BCA), is a monomer with the chemical formula C₈H₁₁NO₂.[3][4] Its chemical identity is well-established with the CAS Registry Number 6606-65-1.[5][6]

The molecular structure of this compound features a butyl ester group, a carbon-carbon double bond, and a nitrile group, all attached to a central carbon atom. The electron-withdrawing nature of the nitrile and ester groups makes the double bond highly susceptible to nucleophilic attack, which is the key to its rapid polymerization.[7]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ASTM F2258: Tensile Strength of Tissue Adhesive Testing [admet.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. ijmr.net.in [ijmr.net.in]

- 5. nhiso.com [nhiso.com]

- 6. Safety and performance of surgical adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Enbucrilate's Mechanism of Action in Tissue Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical and biological principles underlying the function of enbucrilate (n-butyl cyanoacrylate) as a surgical tissue adhesive. This compound is a monomer that, when applied to tissue, rapidly polymerizes to form a strong, flexible bond, offering a sutureless wound closure alternative.[1][2] Its efficacy is rooted in a rapid, localized chemical reaction initiated by substances naturally present in biological tissues.[3] This guide details the polymerization mechanism, tissue interaction, biocompatibility considerations, and key performance metrics, supported by experimental data and protocols.

Core Mechanism: Anionic Polymerization

The fundamental mechanism of action for this compound is a rapid anionic polymerization of the n-butyl cyanoacrylate monomer.[4][5] Unlike many polymerization reactions that require catalysts, heat, or radiation, this process is initiated by weak bases or nucleophiles, such as water or amine groups, which are abundant in tissue fluids and on the surfaces of cells.[4][6][7]

The process unfolds in the following steps:

-

Initiation: The polymerization is triggered when the liquid this compound monomer comes into contact with moisture or anionic initiators (like hydroxyl ions or amine groups) present in blood and tissue.[4][5][6] These initiators attack the electron-poor double bond of the cyanoacrylate monomer, forming a carbanion.

-

Propagation: This newly formed carbanion is a potent nucleophile that proceeds to attack another monomer molecule. This chain-growth process repeats, rapidly forming long, stable polymer chains of poly(n-butyl cyanoacrylate).[4]

-

Termination: The chain reaction continues until the growing polymer chain is terminated, typically by reacting with an acidic species or other impurities.

This polymerization is an exothermic reaction, meaning it releases heat.[8][9] The reaction is extremely fast, with adhesion beginning within seconds and forming a strong bond within approximately 60 seconds.[6] The resulting polymer film creates a mechanical barrier that holds wound edges together, stops bleeding, and provides an effective barrier against microbial penetration.[2][7][10][11]

Biocompatibility and Biodegradation

The biocompatibility of cyanoacrylate adhesives is largely determined by the length of the ester alkyl chain.[10] this compound, with its four-carbon butyl chain, is considered more biocompatible than shorter-chain variants like methyl or ethyl cyanoacrylate.[9][10]

The polymer biodegrades over time via hydrolysis. The primary degradation products are formaldehyde (B43269) and butyl cyanoacetate.[5][9] While formaldehyde is a known cytotoxic compound, the slower degradation rate of poly(n-butyl cyanoacrylate) compared to shorter-chain polymers results in a slower, more controlled release of these byproducts.[5][9] This minimizes localized cytotoxicity and tissue inflammation, allowing for a more favorable healing environment.[6][12] Studies have shown that n-butyl-cyanoacrylate is biocompatible in the subcutaneous tissue of rats, with no significant inflammatory reaction observed.[13] However, as a foreign material, it can elicit a macrophage response.[12][14]

Quantitative Performance Data

The performance of this compound as a tissue adhesive is defined by several key quantitative parameters, including curing time and bond strength. These properties are critical for clinical efficacy and are influenced by the specific formulation and application environment.

Table 1: Curing and Adhesion Time

| Parameter | Time | Source(s) |

|---|---|---|

| Initial Adhesion | 5 - 6 seconds | [6] |

| Polymerization / Curing Time | 10 - 15 seconds | [8] |

| Full Polymerization | ~60 seconds |[6] |

Table 2: Bond Strength of Cyanoacrylate-Based Adhesives

| Adhesive Type | Test Type | Bond Strength (Mean ± SD) | Source(s) |

|---|---|---|---|

| n-butyl-2-octyl cyanoacrylate | Tensile Strength (Pull-out Force) | 35.51 ± 5.96 N | [15] |

| 2-octyl cyanoacrylate | Tensile Strength (Pull-out Force) | 19.68 ± 10.19 N | [15] |

| Cyanoacrylate Adhesive | Shear Bond Strength (at 0.5 hr) | 5.8 ± 2.4 MPa | [16] |

| Cyanoacrylate Adhesive | Shear Bond Strength (at 24 hr) | 7.1 ± 3.3 MPa | [16] |

| Sutures (for comparison) | Tensile Strength (Pull-out Force) | 34.35 ± 8.02 N | [15] |

| Note: A clinically acceptable bond strength is often considered to be around 10 MPa. | | |[17] |

Experimental Protocols

Evaluating the efficacy and safety of this compound involves a range of standardized in vitro and in vivo experimental protocols.

Protocol 1: In Vitro Cytotoxicity and Formaldehyde Release Assay

This protocol, adapted from methodologies described in literature, assesses the toxic potential of the adhesive and its degradation byproducts.[18][19]

Objective: To quantify formaldehyde release from polymerized this compound and assess its cytotoxic effect on cultured cells.

Methodology:

-

Formaldehyde Release:

-

Place 10-30 μl of liquid this compound monomer into a sterile polystyrene tube or culture plate well.[18][19]

-

Allow the monomer to fully polymerize for 24 hours at room temperature.[18]

-

Submerge the resulting polymer film in 1 ml of phosphate-buffered saline (PBS).

-

Incubate at 37°C. At predetermined time points (e.g., 24, 48, 72 hours), remove the PBS for analysis and replace it with fresh PBS.

-

Measure the formaldehyde concentration in the collected PBS samples using a quantitative method, such as a fluorometric detection kit.[18]

-

-

Cytotoxicity Assay (Indirect Contact):

-

Culture a relevant cell line, such as L929 fibroblasts or HeLa cells, in standard culture plates.[18][20]

-

In separate wells, place 10 μl of this compound monomer and allow it to polymerize for 24 hours.[19]

-

Add culture medium to the wells containing the polymerized adhesive and incubate to create an extract.

-

After a set period, transfer this extract medium to the wells containing the cultured cells.

-

Following 24-48 hours of exposure, assess cell viability using a standard assay such as MTS, WST, or Neutral Red.[18][20] Compare results to control cells exposed to medium that was not in contact with the adhesive.

-

Protocol 2: In Vitro Mechanical Bond Strength Testing

This protocol outlines a method for quantifying the adhesive strength of this compound on a biological substrate.[15][17]

Objective: To measure the tensile or shear bond strength of the adhesive.

Methodology:

-

Substrate Preparation: Use an ex vivo tissue model, such as porcine skin, cut into uniform strips (e.g., 2 cm x 6 cm).[18]

-

Incision and Application: Create a full-thickness incision across the width of the skin strip. Approximate the wound edges manually.

-

Apply a thin, even layer of this compound over the apposed edges. Allow the adhesive to cure for a specified time (e.g., 60 minutes).[15]

-

Strength Measurement:

-

Mount the prepared tissue sample onto a universal testing machine (e.g., Instron 5567).[15]

-

Apply a continuous pulling force at a constant rate (e.g., 250 mm/min) until the bond fails.[15]

-

Record the maximal load (in Newtons) or stress (in Megapascals) required to cause bond failure.

-

Perform multiple replicate measurements to ensure statistical validity.

-

References

- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. n-Butyl-2-cyanoacrylate tissue adhesive (Histoacryl) vs. subcuticular sutures for skin closure of Pfannenstiel incisions following cesarean delivery | PLOS One [journals.plos.org]

- 3. nbinno.com [nbinno.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hbfuller.com [hbfuller.com]

- 8. adjalexu.journals.ekb.eg [adjalexu.journals.ekb.eg]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. US8613952B2 - Cyanoacrylate tissue adhesives - Google Patents [patents.google.com]

- 11. apollopharmacy.in [apollopharmacy.in]

- 12. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]

- 13. Evaluation of n-butyl cyanoacrylate adhesive in rat subcutaneous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pre-clinical assay of the tissue integration and mechanical adhesion of several types of cyanoacrylate adhesives in the fixation of lightweight polypropylene meshes for abdominal hernia repair | PLOS One [journals.plos.org]

- 15. In vitro testing of cyanoacrylate tissue adhesives and sutures for extracorporeal membrane oxygenation cannula securement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation | PLOS One [journals.plos.org]

Synthesis of Medical-Grade n-Butyl Cyanoacrylate: A Technical Guide

Introduction: n-Butyl cyanoacrylate (NBCA) is a rapidly polymerizing adhesive monomer widely employed in medicine as a tissue adhesive for wound closure, a hemostatic agent, and an embolic agent in vascular procedures. Its efficacy stems from its ability to undergo anionic polymerization upon contact with trace amounts of moisture or basic substances present on tissue surfaces, forming a strong, biocompatible bond. The synthesis of medical-grade NBCA is a multi-step process requiring precise control over reaction conditions to ensure high purity and stability of the final product. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of n-butyl cyanoacrylate for medical applications, tailored for researchers, scientists, and drug development professionals.

I. Synthesis Pathway Overview

The industrial synthesis of n-butyl cyanoacrylate is primarily achieved through a two-stage process: the Knoevenagel condensation of n-butyl cyanoacetate (B8463686) with formaldehyde (B43269) to form a poly(n-butyl cyanoacrylate) intermediate, followed by a thermal depolymerization (or "cracking") of the polymer to yield the high-purity monomer.[1]

References

Enbucrilate: A Technical Guide to its Biodegradability and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl cyanoacrylate, is a synthetic tissue adhesive widely utilized in clinical settings for wound closure and hemostasis. Its rapid polymerization upon contact with tissue moisture, strong adhesive properties, and bacteriostatic nature make it a valuable tool in various surgical disciplines. However, for advanced applications, particularly in drug delivery and regenerative medicine, a thorough understanding of its long-term behavior within the biological environment is crucial. This technical guide provides an in-depth analysis of the biodegradability and biocompatibility of this compound, focusing on quantitative data, experimental methodologies, and the underlying cellular and molecular responses.

Biodegradability of this compound

The degradation of this compound is a critical factor influencing its biocompatibility and long-term performance. The primary mechanism of degradation is through hydrolysis of the poly(butyl cyanoacrylate) polymer chain. This process is influenced by the physiological environment, including pH and the presence of enzymes.

Degradation Pathway

The degradation of poly(alkyl cyanoacrylates) is understood to occur via two main pathways:

-

Hydrolytic Scission: This is considered the main degradation route in a physiological environment. The polymer backbone is cleaved by hydrolysis, leading to the formation of formaldehyde (B43269) and cyanoacetate. While this process allows for the eventual clearance of the adhesive, the release of formaldehyde is a key consideration for cytotoxicity.

-

Enzymatic Hydrolysis: Esterases present in bodily fluids can also contribute to the degradation process by hydrolyzing the ester side chains of the polymer.

Quantitative Degradation Data

Quantitative data on the in vivo degradation rate of bulk this compound tissue adhesive is limited in the current literature. Most studies have focused on the degradation of poly(butyl cyanoacrylate) (PBCA) nanoparticles in vitro. This data provides valuable insights into the relative degradation kinetics, although it may not directly translate to the in vivo degradation of a solid implant.

| Parameter | Value | Conditions | Reference |

| PBCA Nanoparticles | |||

| Half-life | ~3 days | pH 7.4 | [1] |

| Half-life | ~7 days | pH 5.5 | [1] |

| Half-life | ~144 days | pH 4.0 | [1] |

| Degradation | 88% | 48 hours at pH 7.4 | [1] |

| POCA Nanoparticles (for comparison) | |||

| Degradation | 3% | 48 hours at pH 7.4 | [1] |

Note: The in vitro degradation of PBCA nanoparticles is significantly faster at physiological pH compared to acidic conditions. The degradation of poly(octyl cyanoacrylate) (POCA) nanoparticles is substantially slower, highlighting the influence of the alkyl chain length on degradation rates. Further research is required to establish a definitive in vivo degradation profile for solid this compound implants.

Biocompatibility of this compound

The biocompatibility of this compound is determined by the host tissue's response to the implant and its degradation products. This response is typically characterized by an initial acute inflammatory phase followed by a chronic inflammatory and foreign body response, eventually leading to fibrous encapsulation.

In Vivo Inflammatory Response

Histological evaluation of this compound implants in animal models provides quantitative data on the cellular response over time. A study on n-butyl-2-cyanoacrylate (NBCA) implanted in the cervical deep tissues of rats showed a predictable inflammatory cascade that subsided over a one-year period.[2][3]

| Time Point | Median Lymphoplasma Cells (per HPF) | Median Neutrophils (per HPF) | Median Multinuclear Giant Cells (per HPF) |

| 30 Days | 100 (range: 70-100) | 2 (range: 2-30) | 22 (range: 16-34) |

| 90 Days | 70 (range: 50-100) | 0 (range: 0-10) | 20 (range: 13-30) |

| 180 Days | 50 (range: 30-70) | 0 (range: 0-5) | 18 (range: 15-25) |

| 360 Days | 30 (range: 30-50) | 0 (range: 0-2) | 16 (range: 12-22) |

HPF: High-Power Field

These results indicate that while this compound elicits an initial inflammatory response, it is generally well-tolerated and does not lead to a persistent, severe inflammatory reaction.[2]

Cellular Signaling Pathways in Response to Degradation Products

The degradation of this compound releases formaldehyde, a known cytotoxic and inflammatory agent. Understanding the cellular signaling pathways activated by formaldehyde is crucial for assessing the long-term biocompatibility of this compound-based materials.

Recent studies have shown that formaldehyde can enhance the pro-inflammatory response of macrophages, key cells in the foreign body reaction, through the induction of glycolysis.[4] This metabolic shift is mediated by the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] Furthermore, formaldehyde has been demonstrated to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[5][6]

Caption: Cellular response to this compound degradation products.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the biodegradability and biocompatibility of this compound.

In Vivo Biocompatibility and Degradation Assessment (Rat Model)

This protocol outlines the surgical implantation of this compound and subsequent histological analysis to assess the in vivo tissue response and material degradation over time.

Caption: Experimental workflow for in vivo biocompatibility assessment.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Implantation: Under general anesthesia, a small incision is made, and a standardized amount of this compound is implanted into a subcutaneous pocket. The incision is then closed.

-

Explantation: At predetermined time points (e.g., 7, 30, 90, 180, and 360 days), animals are euthanized, and the implant with surrounding tissue is excised.

-

Histological Processing: The explanted tissue is fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin. 5 µm sections are cut using a microtome.

-

Staining: Sections are stained with Hematoxylin (B73222) and Eosin (H&E) for general morphology and inflammatory cell identification. Masson's Trichrome stain is used to visualize collagen and assess fibrous capsule formation.

-

Analysis: A pathologist, blinded to the experimental groups, evaluates the slides. Inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) are counted per high-power field (HPF). The thickness of the fibrous capsule is measured. Qualitative assessment of material degradation (e.g., fragmentation, loss of volume) is also performed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol Details:

-

Cell Culture: A suitable cell line (e.g., L929 fibroblasts, primary human cells) is cultured in 96-well plates until a confluent monolayer is formed.

-

Preparation of Extracts: this compound is polymerized and then incubated in cell culture medium for a defined period (e.g., 24, 48, 72 hours) at 37°C to create extracts containing any leachable substances and degradation products.

-

Cell Treatment: The culture medium is replaced with the this compound extracts at various concentrations. Control wells receive fresh culture medium.

-

MTT Incubation: After the desired exposure time, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections exposed to this compound.

Protocol Details:

-

Tissue Preparation: Paraffin-embedded tissue sections from the in vivo study are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with Proteinase K to allow for the entry of the labeling enzyme.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection: If a biotinylated dUTP is used, a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) is used for visualization. If a fluorescent dUTP is used, the sections can be directly visualized under a fluorescence microscope.

-

Counterstaining and Analysis: The sections are counterstained (e.g., with hematoxylin or DAPI) to visualize all cell nuclei. The percentage of TUNEL-positive (apoptotic) cells is then quantified.

Conclusion

This compound exhibits a generally favorable biocompatibility profile, characterized by a transient and resolving inflammatory response. Its degradation, primarily through hydrolysis, leads to the release of formaldehyde, which can induce pro-inflammatory signaling pathways in macrophages via HIF-1α and NF-κB activation. While in vitro data suggests a relatively rapid degradation of poly(butyl cyanoacrylate) nanoparticles, further research is needed to quantify the in vivo degradation rate of bulk this compound tissue adhesive. The experimental protocols detailed in this guide provide a framework for standardized evaluation of the biodegradability and biocompatibility of this compound and other cyanoacrylate-based biomaterials, which is essential for their continued development and application in advanced medical technologies.

References

- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair | PLOS One [journals.plos.org]

- 2. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The degradation of n-butyl alpha-cyanoacrylate tissue adhesive. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Enbucrilate: A Technical Guide to its Discovery and Evolution as a Tissue Adhesive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, a butyl ester of cyanoacrylic acid, has carved a significant niche in the field of medical adhesives since its development. Its ability to rapidly polymerize upon contact with tissue surfaces, forming a strong and biocompatible bond, has made it a valuable tool in a variety of surgical and clinical applications. This technical guide provides an in-depth exploration of the discovery, history, and key technical aspects of this compound as a tissue adhesive, tailored for professionals in research and drug development.

Historical Development

The journey of this compound is rooted in the broader history of cyanoacrylate adhesives. The adhesive properties of cyanoacrylates were first discovered during World War II by Dr. Harry Coover. Initial formulations, such as methyl-2-cyanoacrylate, were found to be effective adhesives but exhibited significant tissue toxicity, limiting their medical use. This led to the exploration of longer-chain cyanoacrylate esters to enhance biocompatibility.

N-butyl-2-cyanoacrylate, or this compound, was developed in the 1970s and emerged as a promising alternative with reduced tissue toxicity and strong adhesive properties.[1] This breakthrough paved the way for its widespread investigation and eventual adoption in various medical fields.

dot

Chemical Properties and Mechanism of Action

This compound is the n-butyl ester of 2-cyanoacrylic acid. Its adhesive properties are attributed to its anionic polymerization mechanism, which is initiated by weak bases such as water or amines present on tissue surfaces. Upon application, the monomer rapidly polymerizes to form a long-chain polymer that adheres to the tissue.

dot

Quantitative Data

The performance of this compound as a tissue adhesive is characterized by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Physical and Performance Properties of this compound

| Property | Value | Test Method/Conditions |

| Setting Time | Seconds to minutes | Dependent on humidity, temperature, and substrate |

| Viscosity | 5-30 cP at 25°C | Brookfield viscometer |

| Tensile Strength | Varies | ASTM F2258 |

| Shear Strength | Varies | ASTM F2255 |

Table 2: Biocompatibility Data for this compound

| Test | Result | Standard |

| Cytotoxicity | Concentration-dependent cytotoxicity observed with leachables | ISO 10993-5 |

| In Vivo Biocompatibility | Generally considered biocompatible with some inflammatory response | ISO 10993-6 |

Experimental Protocols

Standardized testing protocols are crucial for the evaluation of this compound and other tissue adhesives. Below are detailed methodologies for key experiments.

Synthesis of this compound (Knoevenagel Condensation)

Objective: To synthesize n-butyl-2-cyanoacrylate from n-butyl cyanoacetate (B8463686) and formaldehyde.

Materials:

-

n-butyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (B6355638) (catalyst)

-

Toluene (B28343) (solvent)

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of n-butyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene is heated under reflux with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

In Vitro Cytotoxicity Assay (Elution Test)

Objective: To assess the cytotoxicity of leachable substances from polymerized this compound.

Materials:

-

Polymerized this compound

-

Cell culture medium (e.g., MEM)

-

L929 mouse fibroblast cell line

-

96-well cell culture plates

-

MTT or other viability assay reagent

Procedure:

-

A sample of polymerized this compound is incubated in cell culture medium for 24 hours at 37°C to create an extract.

-

L929 cells are seeded in a 96-well plate and allowed to attach.

-

The culture medium is replaced with serial dilutions of the this compound extract.

-

Cells are incubated for a specified period (e.g., 24-72 hours).

-

Cell viability is assessed using a standard method like the MTT assay, which measures metabolic activity.

In Vivo Biocompatibility Testing (Implantation)

Objective: To evaluate the local tissue response to implanted this compound.

Materials:

-

Sterile this compound

-

Laboratory animals (e.g., rats or rabbits)

-

Surgical instruments

-

Histological processing reagents

Procedure:

-

Under anesthesia, a small amount of this compound is implanted subcutaneously or intramuscularly in the test animal.

-

The animals are observed for a predetermined period (e.g., 7, 30, 90 days).

-

At the end of the study period, the animals are euthanized, and the implantation site and surrounding tissue are excised.

-

The tissue samples are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation.

-

The inflammatory response, fibrosis, and degradation of the implant are assessed microscopically.

References

Enbucrilate's Bacteriostatic Properties in Wound Closure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbucrilate (n-butyl-cyanoacrylate) is a synthetic tissue adhesive widely utilized for the closure of topical wounds. Beyond its adhesive properties, this compound exhibits a significant bacteriostatic effect, particularly against Gram-positive bacteria, which contributes to a reduced incidence of surgical site infections.[1][2] This technical guide provides a comprehensive overview of the bacteriostatic properties of this compound, detailing the underlying mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for the evaluation of these properties. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of tissue adhesives in wound care.

Mechanism of Bacteriostatic Action

The bacteriostatic effect of this compound is not attributed to a single mechanism but rather a combination of physical and chemical processes. The primary proposed mechanisms include the physical barrier formation, the chemical activity of the monomer and its polymerization byproducts, and the generation of reactive oxygen species (ROS).

2.1 Physical Barrier

Upon application to a wound, this compound rapidly polymerizes in the presence of moisture, forming a strong, flexible film. This film acts as a physical barrier, preventing exogenous bacteria from contaminating the wound bed.

2.2 Chemical Inhibition

The bacteriostatic properties of this compound are also attributed to its chemical nature. The prevailing hypotheses are:

-

Electrostatic Interaction: It is suggested that the cyanoacrylate monomer, which is electronegatively charged, interacts with the positively charged carbohydrate capsule of Gram-positive bacteria. This interaction may disrupt the bacterial cell wall and inhibit growth.

-

Polymerization Process: The polymerization of this compound is an exothermic reaction that is itself thought to contribute to its antibacterial effect. Studies have shown that actively polymerizing this compound has a more significant inhibitory effect on bacterial growth compared to the pre-polymerized form.[1]

-

Degradation Products: this compound degrades over time through hydrolytic scission of the polymer chain, releasing byproducts such as formaldehyde (B43269) and alkyl cyanoacetate.[3] Formaldehyde is a known antiseptic and is believed to contribute to the localized bacteriostatic environment.

2.3 Reactive Oxygen Species (ROS) Generation

Recent studies suggest that cyanoacrylates may induce the generation of reactive oxygen species (ROS). The overproduction of ROS can lead to oxidative stress within bacterial cells, causing damage to DNA, proteins, and cell membranes, ultimately inhibiting bacterial proliferation.

Quantitative Data on Bacteriostatic Efficacy

The bacteriostatic properties of this compound have been quantified in numerous in vitro studies, primarily through the measurement of inhibition zones in agar (B569324) diffusion assays. The following tables summarize the findings from key studies.

Table 1: In Vitro Inhibition of Bacterial Growth by this compound (n-Butyl-Cyanoacrylate)

| Bacterial Strain | Type | Inhibition Zone Diameter (mm) | Study |

| Staphylococcus aureus | Gram-positive | 10.5 ± 0.5 | Romero et al. (2009) |

| Streptococcus pneumoniae | Gram-positive | 11.0 ± 0.8 | Romero et al. (2009) |

| Escherichia coli | Gram-negative | No Inhibition | Romero et al. (2009) |

| Pseudomonas aeruginosa | Gram-negative | No Inhibition | Romero et al. (2009) |

Table 2: Comparative Inhibition of Actively Polymerizing vs. Pre-Polymerized this compound

| Bacterial Strain | Type | Inhibition Zone (Actively Polymerizing, mm) | Inhibition Zone (Pre-Polymerized, mm) | Study |

| Staphylococcus aureus | Gram-positive | 12.2 ± 0.8 | 9.5 ± 0.5 | Romero et al. (2009) |

| Streptococcus pneumoniae | Gram-positive | 13.5 ± 1.0 | 10.2 ± 0.7 | Romero et al. (2009) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the bacteriostatic properties of this compound.

4.1 In Vitro Disk Diffusion Assay

This method is used to determine the bacteriostatic activity of this compound against various bacterial strains.

-

Materials:

-

This compound tissue adhesive

-

Sterile 6 mm filter paper disks

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar plates

-

Sterile saline

-

Incubator

-

-

Protocol:

-

Prepare a bacterial inoculum by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Aseptically apply a sterile 6 mm filter paper disk to the center of the agar plate.

-

Apply a standardized volume (e.g., 10 µL) of this compound onto the filter paper disk.

-

For comparison, a control plate with a disk containing no this compound should be prepared.

-

To test the effect of polymerization, a separate set of disks can be prepared where the this compound is allowed to fully polymerize in a sterile environment before being placed on the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

4.2 In Vivo Murine Cutaneous Abscess Model

This model is used to evaluate the efficacy of this compound in preventing wound infection in a living organism.

-

Materials:

-

Laboratory mice (e.g., BALB/c)

-

This compound tissue adhesive

-

Bacterial suspension (e.g., S. aureus)

-

Anesthetic agent

-

Surgical instruments (scalpel, forceps)

-

Sterile saline

-

-

Protocol:

-

Anesthetize the mouse using an approved protocol.

-

Shave and disinfect a small area of the dorsal skin.

-

Create a full-thickness incision of a standardized length (e.g., 1 cm) with a sterile scalpel.

-

Inoculate the wound with a specific concentration of a bacterial suspension (e.g., 10^7 CFU of S. aureus).

-

Close the wound with a thin layer of this compound. A control group of mice should have their wounds closed with standard sutures.

-

House the mice individually and monitor for signs of infection (e.g., redness, swelling, pus formation) daily.

-

At predetermined time points (e.g., 3 and 7 days post-procedure), euthanize a subset of mice from each group.

-

Excise the wound tissue for quantitative bacteriological analysis (e.g., colony-forming unit count) and histological examination.

-

Visualizations

5.1 Proposed Mechanism of this compound's Bacteriostatic Action

Caption: Proposed mechanisms of this compound's bacteriostatic action.

5.2 Experimental Workflow for In Vitro Disk Diffusion Assay

Caption: Workflow for the in vitro disk diffusion assay.

Conclusion

This compound's role in wound closure extends beyond its mechanical properties. Its inherent bacteriostatic capabilities, particularly against prevalent Gram-positive pathogens, offer a significant clinical advantage in preventing surgical site infections. The multifaceted mechanism of action, involving a physical barrier, chemical inhibition through polymerization and degradation byproducts, and potentially ROS generation, presents multiple avenues for further research and development. The standardized protocols provided herein offer a framework for the continued investigation and optimization of cyanoacrylate-based tissue adhesives for enhanced antimicrobial efficacy in wound management.

References

In Vitro Cytotoxicity of Enbucrilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of enbucrilate, a widely used tissue adhesive. This compound, a formulation of n-butyl cyanoacrylate, is valued for its rapid polymerization and strong adhesive properties in clinical settings. However, understanding its potential cytotoxic effects at the cellular level is paramount for ensuring its biocompatibility and for the development of new biomedical materials. This document synthesizes key findings on this compound's impact on cell viability, proliferation, and the molecular mechanisms underlying its cytotoxicity, with a focus on apoptosis and necrosis.

Core Concepts in this compound Cytotoxicity

The cytotoxicity of cyanoacrylate-based adhesives is primarily attributed to their degradation products. Upon contact with aqueous environments, such as cell culture media or bodily fluids, this compound undergoes hydrolysis, releasing two main byproducts: formaldehyde (B43269) and cyanoacetate.[1][2] Formaldehyde, in particular, is a well-documented cytotoxic agent that can induce cellular damage.[1][2]

The rate of degradation, and consequently the concentration of toxic byproducts, is influenced by the length of the alkyl chain in the cyanoacrylate molecule. Longer-chain cyanoacrylates, such as octyl cyanoacrylate, degrade more slowly and are generally considered to have a more favorable biocompatibility profile compared to shorter-chain variants like n-butyl cyanoacrylate (this compound).[1][2][3]

Quantitative Analysis of Cytotoxicity

In vitro studies have consistently demonstrated that this compound exhibits cytotoxic effects in a time and dose-dependent manner across various cell lines. The following tables summarize the quantitative data from key studies.

| Cell Line | Time Point | Assay | Application Method | Cytotoxicity/Viability | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | LDH | Dot | 37.0 ± 3.9% cytotoxicity | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | LDH | Dot | 46.4 ± 1.6% cytotoxicity | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | LDH | Line | 29.3 ± 2.7% cytotoxicity | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | LDH | Line | 45.1 ± 7.1% cytotoxicity | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | MTT | Dot | 53.4 ± 7.7% viability | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | MTT | Dot | 35.7 ± 1.9% viability | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | MTT | Line | 72.0 ± 5.7% viability | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | MTT | Line | 37.8 ± 3.7% viability | [4] |

Table 1: Cytotoxicity and Viability Data for this compound (N-butyl cyanoacrylate)

| Cell Line | Time Point | Assay | Relative Caspase-3 Activity (vs. Control) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 hours | Caspase-3 Activity | Dot: 0.940 ± 0.037 / Line: 0.924 ± 0.053 | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | Caspase-3 Activity | Dot: 0.999 ± 0.072 / Line: 1.056 ± 0.015 | [4] |

Table 2: Apoptotic Potential of this compound (N-butyl cyanoacrylate)

Mechanisms of Cell Death: Apoptosis and Necrosis

This compound has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in vitro.[4] The mode of cell death is often dependent on the concentration of the cytotoxic agent and the duration of exposure. At lower concentrations, cells may undergo apoptosis, a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[5][6] This pathway is often mediated by a family of proteases called caspases.[5] Studies have shown a significant increase in caspase-3 activity in endothelial cells exposed to n-butyl cyanoacrylate, indicating the induction of apoptosis.[4]

At higher concentrations or with prolonged exposure, the cellular damage may be too severe for the apoptotic machinery to function, leading to necrosis.[5] Necrosis is a pathological process characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[6][7][8]

Caption: Logical flow of this compound-induced cytotoxicity.

Experimental Protocols

A variety of in vitro assays are employed to assess the cytotoxicity of this compound. Below are detailed methodologies for some of the key experiments cited in the literature.

Cell Culture

-

Cell Lines: Commonly used cell lines for cytotoxicity testing of biomaterials include human umbilical vein endothelial cells (HUVECs), L929 mouse fibroblasts, and Vero cells (monkey kidney epithelial cells).[4][9][10]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Medium 199) and is supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to various concentrations of this compound extract or place the material in direct contact with the cell monolayer for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, remove the test material/extract and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis (necrosis). Its activity in the culture supernatant is proportional to the number of damaged cells.

-

Protocol:

-

Culture and treat cells as described for the MTT assay.

-

After the exposure period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at a specific wavelength (typically 490 nm).

-

Calculate cytotoxicity as the percentage of LDH released compared to a positive control (cells lysed with a detergent).

-

3. Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay utilizes a synthetic substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

-

Protocol:

-

Culture and treat cells with this compound.

-

After treatment, lyse the cells to release their intracellular contents.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) to each well.

-

Incubate at 37°C to allow for substrate cleavage.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify the relative caspase-3 activity compared to the untreated control.

-

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro cytotoxicity of this compound is a critical consideration for its application in medicine. The degradation of this compound and the subsequent release of formaldehyde are the primary drivers of its cytotoxic effects. These effects manifest as decreased cell viability and the induction of both apoptosis and necrosis, with the specific cellular response being dose and time-dependent. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of next-generation tissue adhesives with improved biocompatibility. For researchers and drug development professionals, a thorough understanding of these cytotoxic mechanisms is essential for the safe and effective use of cyanoacrylate-based biomaterials.

References

- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytotoxic properties and apoptotic potential of N-butyl and 2-octyl cyanoacrylates used in surgical treatment of chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. [Antibacterial and cytotoxic effects of N-butyl-2-cyanoacrylate used as a tissue adhesive] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of Polymerized Enbucrilate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal properties of polymerized enbucrilate, scientifically known as poly(n-butyl cyanoacrylate) or PBCA. This compound is a widely utilized tissue adhesive in medical and veterinary applications and its thermal characteristics are critical for understanding its stability, degradation, and performance in various biomedical applications, including drug delivery systems.[1] This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual workflows to aid in research and development.

Core Thermal Properties of Polymerized this compound

The thermal behavior of a polymer is crucial for determining its processing parameters, application limits, and long-term stability. The key thermal properties of polymerized this compound are its glass transition temperature (Tg), decomposition temperature (Td), and thermal conductivity.

Quantitative Data Summary

The following tables summarize the key quantitative thermal properties of polymerized this compound based on available literature. It is important to note that these values can be influenced by factors such as the method of polymerization, the molecular weight of the polymer, and the specific experimental conditions used for analysis.[2]

Table 1: Glass Transition Temperature (Tg) of Polymerized this compound

| Property | Value (°C) | Measurement Method | Reference |

| Glass Transition Temperature (Tg) | 90 | Not Specified | [2] |

Table 2: Thermal Decomposition of Polymerized this compound

| Property | Value (°C) | Measurement Method | Comments | Reference |

| Onset of Degradation | ~160 | Thermogravimetric Analysis (TGA) | [3] | |

| Complete Degradation | 200 - 250 | Thermogravimetric Analysis (TGA) | [3] | |

| Decomposition Temperature | 160; 300 (completely degraded) | Not Specified | [4] | |

| Thermal Decomposition | 157 (17.8 wt% loss) | Thermogravimetric Analysis (TGA) | Attributed to monomer and some dimers. | [5] |

Table 3: Thermal Conductivity of Polymerized this compound

| Property | Value (W/mK) | Measurement Method | Comments | Reference |

| Thermal Conductivity | 0.11 | Not Specified | For pure cyanoacrylate. | [6] |

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of polymerized this compound relies on standardized experimental procedures. The two primary techniques used for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] It is a highly effective method for determining the glass transition temperature of amorphous polymers like polymerized this compound.

Methodology:

-

Sample Preparation: A small sample of the polymerized this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its expected Tg (e.g., 150°C) at a controlled heating rate, commonly 10°C/min.[8] This scan is primarily to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second scan.

-

-

Data Analysis: The Tg is identified as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the glass transition temperature.[8]

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of polymerized this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the polymerized this compound (typically 10-20 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to study the thermal degradation without oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, for instance, 10°C/min.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of weight loss is maximum.[9]

Experimental Workflow and Process Visualization

To provide a clearer understanding of the logical flow of thermal analysis, the following diagrams illustrate the experimental workflows.

Caption: Workflow for the thermal characterization of polymerized this compound.

This guide provides a foundational understanding of the thermal properties of polymerized this compound, essential for its application in research, and drug development. Further studies may be required to elucidate the influence of specific formulation parameters and environmental conditions on these thermal characteristics.

References

- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. download.polympart.ir [download.polympart.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. polymersource.ca [polymersource.ca]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Enbucrilate in Sutureless Surgery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of enbucrilate, a n-butyl cyanoacrylate-based tissue adhesive, in sutureless surgical procedures. The information is compiled from various clinical and experimental studies to guide research and development in this area.

Overview and Mechanism of Action

This compound is a synthetic, monomeric tissue adhesive that rapidly polymerizes upon contact with tissue fluids, forming a strong, flexible bond that holds wound edges together.[1] This property allows for sutureless wound closure, offering potential advantages over traditional methods, such as reduced surgical time, decreased risk of needle-stick injuries, and improved cosmetic outcomes.[1][2][3] The adhesive also provides a waterproof and bactericidal barrier.[1]

The application of this compound is particularly suitable for low-tension skin incisions.[2][4] Its use has been explored in a variety of surgical fields including general, oral, thoracic, and pediatric surgery.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies of this compound and conventional suture techniques.

Table 1: Surgical Procedure Efficiency

| Parameter | This compound Group | Suture Group | p-value | Reference |

| Average Closure Time (seconds) | 168 | 259 | p=0.0001 | [2] |

| Average Hospital Stay (days) | 4-5 | 7-8 | p=0.0000 | [2] |

| Operative Time Reduction | ~50% shorter | - | p=0.003 | [9] |

Table 2: Postoperative Complications and Outcomes

| Outcome | This compound Group | Suture Group | p-value | Reference(s) |

| Wound Inflammation | 16% (mild to moderate) | Not specified | Not significant | [2] |

| Wound Infection | 6% | Not specified | Not significant | [2] |

| Wound Dehiscence | 1.1% - 16.67% | 25% | - | [3][4] |

| Postoperative Bleeding (first 24h) | 11.1% | 88.9% | Significant | [9] |

| Cosmetic Outcome (VAS, 0-100) | Not specified | Not specified | p=0.522 (not significant) | [2] |

| Patient Satisfaction (out of 5) | 4.73 | Not specified | - | [4] |

Table 3: Performance in Specific Experimental Models

| Experimental Model | Parameter | This compound Performance | Suture Performance | p-value | Reference(s) |

| Rabbit Pulmonary Resection | Mean Air Leak Pressure (cm H₂O) | 43.3 ± 8.8 | Not applicable | - | [6] |

| Sheep Pulmonary Resection | Air Leakage Rate | 20% (minimal) | 100% (minimal to massive) | p=0.000 | [10] |

| Dog Aortic Anastomosis | Mean Intimal Thickness (µm) - Proximal | 27.4 ± 1.94 | 138.4 ± 5.02 | p < 0.001 | [11] |

| Dog Aortic Anastomosis | Mean Intimal Thickness (µm) - Distal | 27.4 ± 1.51 | 67.6 ± 6.42 | p < 0.001 | [11] |

Experimental Protocols

Protocol for Superficial Surgical Wound Closure in a Clinical Setting

This protocol is based on a randomized controlled trial comparing this compound with subcuticular sutures for closing superficial surgical wounds, such as those from inguinal hernia repair.[2]

1. Patient Selection:

- Inclusion criteria: Patients undergoing elective surgeries with low-tension skin incisions (e.g., inguinal hernia, recurrent appendicitis).[2]

- Exclusion criteria: Patients with known allergies to cyanoacrylates, high-tension wounds, or signs of active infection at the surgical site.

2. Wound Preparation:

- After closure of the subcutaneous layer, achieve proper hemostasis of the wound.[2]

- Ensure the wound edges are clean and dry.

3. Application of this compound:

- Approximate the skin edges using forceps or skin hooks to ensure good eversion.[2]

- Apply a thin, even layer of this compound topically over the approximated wound edges.[1][2]

- Extend the application 5-10 mm beyond the incision line on all sides.[2]

- Apply the adhesive in multiple thin layers, allowing a few seconds between each layer for polymerization.[12] This initial layer acts as a barrier, minimizing heat dissipation to the tissues.[2]

- Allow the adhesive to fully dry (polymerize) for approximately 5 minutes.[10]

4. Post-application Care and Follow-up:

- A simple dry gauze dressing can be applied, as the adhesive itself forms a watertight seal.[2]

- Evaluate patients post-operatively on day 4 for evidence of inflammation, infection, and wound gape.[2]

- Further follow-up at 3 months to assess cosmetic outcomes using a Visual Analog Scale (VAS), where 0 is the worst scar and 100 is the best scar.[2]

Protocol for Sutureless Pulmonary Wedge Resection in an Animal Model

This protocol is derived from an experimental study on sheep lungs to evaluate the effectiveness of this compound in preventing air leakage after pulmonary wedge resection.[10]

1. Animal Model and Preparation:

- Use healthy sheep lungs.

- Ventilate the lungs to exclude any with pre-existing air leakage.[10]

2. Surgical Procedure:

- Perform a wedge resection on the lower lobes of the lungs by clamping the edges to form a triangle of 5 cm x 5 cm x 5 cm.[10]

- Divide the resected surfaces into two groups:

- Group A (Control): Suture the parenchyma with 3/0 Vicryl.[10]

- Group B (Experimental): Seal the parenchymal surface with this compound.[10]

3. This compound Application:

- Ensure the resection surface is as dry as possible to facilitate adhesion.

- Apply a thin, uniform layer of this compound over the entire raw surface of the lung parenchyma.

- Allow the adhesive to dry for 5 minutes.[10]

4. Air Leakage Test:

- Intubate the lungs with a 6F endotracheal tube.[10]

- Submerge the lungs in a water bath to a depth of 10 cm.[10]

- Inflate the lungs to a pressure of 40 mmHg and observe for any air leakage from the resected surfaces.[10]

- Record the presence and severity of air leakage (minimal, mild, massive).[10]

Visualizations

Workflow for this compound Application in Sutureless Wound Closure

Logical Relationship in Comparative Studies of Wound Closure

References

- 1. n-Butyl-2-cyanoacrylate tissue adhesive (Histoacryl) vs. subcuticular sutures for skin closure of Pfannenstiel incisions following cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rfppl.co.in [rfppl.co.in]

- 3. Comparison between N-butyl cyanoacrylate tissue adhesive and Ethilon nylon sutures in extraoral maxillofacial incisions: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of N-butyl-2-cyanoacrylate in elective surgical incisions--longterm outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of N-butyl-2-cyanoacrylate in oral surgery: biological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental use of N-butyl cyanoacrylate tissue adhesive on lung parenchyma after pulmonary resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-Butyl cyanoacrylate adhesive for skin closure of abdominal wounds: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of cyanoacrylate adhesives in general surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison between Tissue Adhesive Cyanoacrylate and Suture for Palatal Fibromucosa Healing: A Randomized Controlled Study [mdpi.com]

- 10. The experimental use of N-butyl cyanoacrylate tissue adhesive in pulmonary wedge resections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sutureless vascular anastomoses by N-butyl-2 cyanoacrylate adhesive: an experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Enbucrilate in Vascular Embolization Procedures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of enbucrilate, also known as n-butyl cyanoacrylate (n-BCA), for vascular embolization procedures. This document includes detailed protocols, quantitative data from clinical studies, and visualizations to aid in understanding the application of this medical adhesive for occluding blood vessels in various clinical settings.

Introduction to this compound Embolization

This compound is a liquid embolic agent that polymerizes rapidly upon contact with ionic substances like blood, forming a solid cast that obstructs blood flow.[1] This property makes it a valuable tool in interventional radiology for treating a range of conditions, including acute hemorrhage, arteriovenous malformations (AVMs), and tumors.[2][3] It is often mixed with an oil-based contrast agent, such as ethiodized oil (Lipiodol), to render it visible under fluoroscopy and to modify its polymerization time.[1][4]

Mechanism of Action

The embolization effect of this compound is achieved through an anionic polymerization reaction. When the monomeric this compound comes into contact with anions, such as hydroxyl ions present in blood and other bodily fluids, it rapidly polymerizes to form a solid polymer cast. This process is exothermic and results in the formation of a strong adhesive bond to the vessel wall, leading to mechanical occlusion. The polymerization time can be controlled by diluting this compound with ethiodized oil; a higher concentration of ethiodized oil slows down the polymerization process, allowing for deeper penetration into the vascular bed before solidification.[1][4][5]

References

- 1. articl.net [articl.net]

- 2. N-butyl cyanoacrylate embolotherapy: techniques, complications, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines | Interventional Radiology [interventional.guerbet.com]

- 5. Properties of N-butyl cyanoacrylate-iodized oil mixtures for arterial embolization: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Enbucrilate Nanoparticles for Targeted Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbucrilate, also known as poly(n-butylcyanoacrylate) (PBCA), is a biodegradable and biocompatible polymer that has garnered significant attention for its use in the formulation of nanoparticles for targeted drug delivery. Its ability to be formulated into nanoparticles with tunable sizes, high drug encapsulation efficiencies, and the potential for surface modification makes it an attractive candidate for delivering therapeutic agents to specific sites within the body, thereby enhancing efficacy and reducing off-target toxicity. These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data to guide researchers in the development and evaluation of this compound nanoparticle-based drug delivery systems.

Data Presentation

The following tables summarize key physicochemical properties and drug release characteristics of various drug-loaded this compound (PBCA) nanoparticle formulations.

Table 1: Physicochemical Properties of Drug-Loaded this compound (PBCA) Nanoparticles

| Drug | Stabilizer(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | Dextran 70,000, Poloxamer 188 | ~224.5 ± 5.7 | < 0.2 | Not Specified | ~49.3 | [1] |

| Paclitaxel | Dextran 70,000, Poloxamer 188 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Loperamide | Dextran 70,000, Poloxamer 188 | Not Specified | Not Specified | Not Specified | ~80 | Not Specified |

| Curcumin | Chitosan | ~250 | Not Specified | +29.11 ± 1.69 | Not Specified | Not Specified |

Table 2: Comparative In Vitro Drug Release from this compound (PBCA) Nanoparticles

| Drug | Nanoparticle Formulation | Release Medium | Time | Cumulative Release (%) | Release Method | Reference |

| Doxorubicin | PBCA Nanoparticles | Phosphate Buffer (pH 7.4) | 1 hour | ~37 | Dialysis Bag | [1] |

| Paclitaxel | PSA-PEG Nanoparticles | Phosphate Buffer (pH 7.4) | 10 days | ~88.56 | Dialysis Bag | Not Specified |

| Cisplatin | Gold Nanoparticles (for comparison) | Not Specified | 14 days | 64.0 ± 2.5 | Not Specified | [2] |

| Paclitaxel | Gold Nanoparticles (for comparison) | Not Specified | 14 days | 22.3 ± 1.5 | Not Specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded this compound (PBCA) Nanoparticles via Mini-Emulsion Polymerization

This protocol describes a common method for synthesizing drug-loaded this compound nanoparticles.[1]

Materials:

-

n-butylcyanoacrylate (this compound) monomer

-

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

-

Dextran 70,000

-

Poloxamer 188

-

0.01 N Hydrochloric acid (HCl)

-

Organic solvent (e.g., Dichloromethane, Methanol, or Ethanol)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

Procedure:

-

Preparation of the Aqueous Phase:

-

Dissolve Dextran 70,000 and Poloxamer 188 as stabilizers in a 0.01 N HCl aqueous solution. The acidic environment helps to control the rate of polymerization.

-

-

Preparation of the Oily Phase:

-

Dissolve the hydrophobic drug and the this compound monomer in a suitable organic solvent.

-

-

Emulsification:

-

Add the oily phase to the aqueous phase under high-speed stirring to form a pre-emulsion.

-

Subject the pre-emulsion to high-shear homogenization or sonication to form a stable mini-emulsion with nanometer-sized droplets.

-

-

Polymerization:

-